molecular formula C33H49N3O7S2 B1663527 ネルフィナビルメシル酸塩 CAS No. 159989-65-8

ネルフィナビルメシル酸塩

カタログ番号 B1663527
CAS番号: 159989-65-8
分子量: 663.9 g/mol
InChIキー: NQHXCOAXSHGTIA-SKXNDZRYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nelfinavir mesylate is a potent antiviral medication primarily used in the treatment of human immunodeficiency virus (HIV) infectionNelfinavir mesylate inhibits the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins and resulting in the formation of immature, non-infectious viral particles .

科学的研究の応用

Nelfinavir mesylate has a wide range of scientific research applications:

In Vivo

In vivo studies of nelfinavir mesylate have been conducted in animal models to investigate its antiviral effects. These studies have shown that nelfinavir mesylate is effective at suppressing HIV replication and reducing the risk of HIV-related illnesses. In addition, nelfinavir mesylate has been studied in animal models to evaluate its potential as a treatment for other viral infections, such as hepatitis C.

In Vitro

In vitro studies of nelfinavir mesylate have been conducted to investigate its mechanism of action and its effects on HIV replication. These studies have shown that nelfinavir mesylate blocks the action of the HIV protease, an enzyme that is important for HIV replication. In addition, nelfinavir mesylate has been studied in vitro to evaluate its potential as a treatment for other viral infections, such as hepatitis C.

作用機序

Nelfinavir mesylate exerts its effects by inhibiting the HIV-1 protease enzyme. This enzyme is essential for the proteolytic cleavage of viral polyprotein precursors into individual functional proteins. By binding to the active site of the protease enzyme, nelfinavir mesylate prevents this cleavage, resulting in the formation of immature, non-infectious viral particles . Additionally, nelfinavir mesylate has been shown to induce endoplasmic reticulum stress, autophagy, and apoptosis in cancer cells .

Similar Compounds:

    Ritonavir: Another protease inhibitor used in the treatment of HIV infection.

    Saquinavir: A protease inhibitor that also targets the HIV-1 protease enzyme.

    Indinavir: Another member of the protease inhibitor class used in HIV therapy.

Uniqueness: Nelfinavir mesylate is unique in its ability to inhibit not only HIV-1 protease but also other viral proteases, making it a broad-spectrum antiviral agent. Additionally, its potential antitumor properties and ability to induce cellular stress responses further distinguish it from other protease inhibitors .

生物活性

Nelfinavir mesylate has been shown to be active against a variety of viruses, including HIV, hepatitis B, and hepatitis C. It has also been studied for its potential as a treatment for other viral infections, such as herpes simplex virus, cytomegalovirus, and human papillomavirus.
Biochemical and Physiological Effects
Nelfinavir mesylate has been studied for its biochemical and physiological effects on cells and tissues. Studies have shown that nelfinavir mesylate inhibits the activity of a variety of enzymes and proteins involved in HIV replication, including HIV protease, reverse transcriptase, and integrase. In addition, nelfinavir mesylate has been shown to inhibit the expression of certain viral genes and proteins.

実験室実験の利点と制限

The use of nelfinavir mesylate in laboratory experiments has several advantages and limitations. One advantage is that nelfinavir mesylate is readily available and can be purchased from a variety of sources. In addition, nelfinavir mesylate is relatively stable and can be stored for long periods of time. A limitation of nelfinavir mesylate is that it is a prodrug and must be metabolized in the body in order to be active.

将来の方向性

There are a variety of potential future directions for research on nelfinavir mesylate. These include further studies of its mechanism of action, its effects on other viruses, and its potential as a treatment for other viral infections. In addition, further studies are needed to evaluate the safety and efficacy of nelfinavir mesylate in humans. Finally, research is needed to develop new formulations of nelfinavir mesylate, such as sustained release formulations, that could improve its efficacy and safety.

Safety and Hazards

Nelfinavir can produce a range of adverse side effects. Common (>1%) side effects include insulin resistance, hyperglycemia, and lipodystrophy . Flatulence, diarrhea, or abdominal pain are common. Fatigue, urination, rash, mouth ulcers, or hepatitis are less frequent effects . Nephrolithiasis, arthralgia, leukopenia, pancreatitis, or allergic reactions may occur, but are rare .

生化学分析

Biochemical Properties

Nelfinavir mesylate plays a crucial role in biochemical reactions by inhibiting the HIV-1 protease enzyme. This inhibition prevents the cleavage of viral polyproteins into functional proteins, thereby halting the maturation of the virus. Nelfinavir mesylate interacts with several biomolecules, including cytochrome P450 enzymes such as CYP3A4 and CYP2C19, which are responsible for its metabolism . The drug also binds to the protease active site, inhibiting the enzyme’s activity and preventing the formation of infectious viral particles .

Cellular Effects

Nelfinavir mesylate exerts multiple effects on various types of cells and cellular processes. It induces apoptosis and necrosis in infected cells and activates cell protective mechanisms, including cell cycle retardation and the unfolded protein response . Nelfinavir mesylate also inhibits the Akt/PKB signaling pathway and activates endoplasmic reticulum stress, leading to the inhibition of cancer cell growth . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism by blocking mitogen-activated protein kinases (MAPK) signaling in macrophages .

Molecular Mechanism

The molecular mechanism of nelfinavir mesylate involves the inhibition of the HIV-1 protease enzyme. By binding to the protease active site, nelfinavir mesylate prevents the cleavage of the gag-pol polyprotein, resulting in the production of immature, non-infectious viral particles . This inhibition disrupts the viral replication cycle and reduces the viral load in patients. Nelfinavir mesylate also activates protein phosphatase 2 (PP2) and inhibits heat shock protein 90 (HSP90), contributing to its anti-inflammatory and anti-cancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nelfinavir mesylate change over time. The drug exhibits stability and maintains its antiviral activity for extended periods. It may undergo degradation under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that nelfinavir mesylate can induce endoplasmic reticulum stress and autophagy, which contribute to its anti-cancer effects . Additionally, the drug’s impact on cellular function, including apoptosis and necrosis, may vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of nelfinavir mesylate vary with different dosages in animal models. At therapeutic doses, the drug effectively inhibits HIV-1 protease and reduces viral load . At higher doses, nelfinavir mesylate may cause toxic or adverse effects, including insulin resistance, hyperglycemia, and lipodystrophy . In animal models, nelfinavir mesylate has been shown to inhibit fibroblast-to-myofibroblast differentiation and reduce collagen deposition in a dose-dependent manner .

Metabolic Pathways

Nelfinavir mesylate is metabolized primarily by cytochrome P450 enzymes, including CYP3A4 and CYP2C19 . The drug undergoes oxidative metabolism, resulting in the formation of one major and several minor metabolites . These metabolites exhibit antiviral activity comparable to the parent drug. Nelfinavir mesylate’s metabolism involves interactions with various enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

Nelfinavir mesylate is extensively protein-bound (>98%) and has a volume of distribution of 2-7 L/kg . The drug is transported within cells and tissues, where it interacts with transporters and binding proteins. Nelfinavir mesylate’s distribution is influenced by its high protein-binding capacity, which affects its localization and accumulation in different tissues . The drug is primarily excreted in feces, with minimal excretion in urine .

Subcellular Localization

Nelfinavir mesylate’s subcellular localization is primarily within the cytoplasm, where it exerts its inhibitory effects on the HIV-1 protease enzyme . The drug’s activity is influenced by its localization within specific cellular compartments, including the endoplasmic reticulum and mitochondria . Nelfinavir mesylate’s targeting signals and post-translational modifications direct it to these compartments, enhancing its antiviral and anti-cancer properties .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of nelfinavir mesylate involves the dissolution of nelfinavir base in a mixture of methanol and methylene chloride. Methanesulfonic acid is then added dropwise to the solution. The reaction mass is concentrated to obtain the crude salt as a white foam. This crude salt is dissolved in tetrahydrofuran (THF) and then added to a mixture of ethyl ether and hexane. The final product is isolated and dried in a vacuum oven .

Industrial Production Methods: Industrial production of nelfinavir mesylate often involves the use of nanocrystal technology to enhance its oral bioavailability. Techniques such as ultrasonication and the use of stabilizers like polyvinyl alcohol (PVA) and poloxamer 407 are employed to produce nanocrystals with improved solubility and dissolution velocity .

化学反応の分析

Types of Reactions: Nelfinavir mesylate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

特性

IUPAC Name

(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45N3O4S.CH4O3S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4;1-5(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39);1H3,(H,2,3,4)/t22-,23+,26-,27-,29+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHXCOAXSHGTIA-SKXNDZRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H49N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

159989-64-7 (Parent)
Record name Nelfinavir Mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159989658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

663.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 4,500 mg/L at 25 °C, Solubility (mg/g): 70 in glycerin; >100 in propylene glycol; >200 in PEG 400, Very soluble in methanol, ethanol, and acetonitrile. Practically insoluble in soybean oil, mineral oil.
Record name NELFINAVIR MESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7159
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The HIV-1 protease inhibitor nelfinavir (NFV) has off-target effects upon host enzymes, including inhibition of the 20S proteasome, resulting in activation of PP1. HIV-1-associated monocyte/macrophage activation, in part a result of systemically elevated levels of microbial products including LPS, is associated with risk of mortality, independent of viremia or CD4 T cell loss. This study tested the hypothesis that activation of protein phosphatases by NFV would reduce activation of monocytes/macrophages through dephosphorylation of signal transduction proteins. NFV uniquely blocked LPS-induced production by human monocyte-derived macrophages of the inflammatory cytokines TNF and IL-6, as well as sCD14. Although NFV failed to modulate NF-?B, NFV treatment reduced phosphorylation of AKT and MAPKs. Inhibition of PP2 with okadaic acid blocked the anti-inflammatory effect of NFV, whereas the PP1 inhibitor calyculin A failed to counter the anti-inflammatory effects of NFV. For in vivo studies, plasma sCD14 and LPS were monitored in a cohort of 31 pediatric HIV-1 patients for over 2 years of therapy. Therapy, including NFV, reduced sCD14 levels significantly compared with IDV or RTV, independent of ?LPS levels, VL, CD4 T cell frequency, or age. The hypothesis was supported as NFV induced activation of PP2 in macrophages, resulting in disruption of inflammatory cell signaling pathways. In vivo evidence supports that NFV may offer beneficial effects independent of antiviral activity by reducing severity of chronic innate immune activation in HIV-1 infection., While the complete mechanism(s) of antiviral activity of nelfinavir has not been fully elucidated, nelfinavir apparently inhibits replication of human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor., Nelfinavir inhibits protease by reversibly binding to the active site, preventing polypeptide processing and subsequent viral maturation. Viral particles produced in the presence of nelfinavir are immature and noninfectious., Unlike nucleoside reverse transcriptase inhibitors, the antiretroviral activity of nelfinavir does not depend on intracellular conversion to an active metabolite. Nelfinavir and other HIV protease inhibitors (e.g., amprenavir, indinavir, lopinavir, ritonavir, saquinavir) act at a different stage of the HIV replication cycle than other currently available antiretroviral agents, including nucleoside reverse transcriptase inhibitors and nonnucleoside reverse transcriptase inhibitors. Results of in vitro studies indicate that the antiretroviral effects of nelfinavir and nucleoside antiretroviral agents may be additive (didanosine or stavudine) or synergistic (lamivudine, zalcitabine, zidovudine). In vitro studies evaluating the antiretroviral effects of nelfinavir used with other HIV protease inhibitors (amprenavir, indinavir, ritonavir, saquinavir) has resulted in variable results ranging from antagonism to synergism., Nelfinavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the HIV replication cycle and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, and protease). By interfering with the formation of these essential proteins and enzymes, nelfinavir blocks maturation of the virus and causes the formation of nonfunctional, immature, noninfectious virions. Nelfinavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in chronically infected cells (e.g., monocytes, macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., abacavir, didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Nelfinavir does not affect early stages of the HIV replication cycle; however, the drug interferes with the production of infectious HIV and limits further infectious spread of the virus.
Record name NELFINAVIR MESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7159
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white amorphous powder

CAS RN

159989-65-8
Record name Nelfinavir mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159989-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nelfinavir Mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159989658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nelfinavir Methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NELFINAVIR MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98D603VP8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NELFINAVIR MESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7159
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Nelfinavir mesylate
Reactant of Route 2
Reactant of Route 2
Nelfinavir mesylate
Reactant of Route 3
Reactant of Route 3
Nelfinavir mesylate
Reactant of Route 4
Reactant of Route 4
Nelfinavir mesylate
Reactant of Route 5
Reactant of Route 5
Nelfinavir mesylate
Reactant of Route 6
Nelfinavir mesylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。